molecular formula C7H7BrS B13213695 4-Bromo-2-cyclopropylthiophene

4-Bromo-2-cyclopropylthiophene

Cat. No.: B13213695
M. Wt: 203.10 g/mol
InChI Key: FJYPNSKUBQOTIA-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropylthiophene is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyclopropylthiophene can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method uses 2-bromo-3-cyclopropylthiophene and cyclopropylboronic acid as starting materials. The reaction is catalyzed by palladium acetate (Pd(OAc)2) and a phosphine ligand (SPhos) in the presence of a base such as potassium phosphate (K3PO4). The reaction is typically carried out in an organic solvent like toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the choice of catalysts and reagents can be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyclopropylthiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction to form thiol derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 4-substituted-2-cyclopropylthiophenes.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

Scientific Research Applications

4-Bromo-2-cyclopropylthiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropylthiophene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(cyclopropyl)thiophene
  • 5-Bromo-2-cyclopropylthiophene
  • Cyclopropylthiophene derivatives

Uniqueness

4-Bromo-2-cyclopropylthiophene is unique due to the specific positioning of the bromine atom and the cyclopropyl group on the thiophene ring. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds. For instance, the presence of the bromine atom enhances its ability to participate in cross-coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-2-cyclopropylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c8-6-3-7(9-4-6)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYPNSKUBQOTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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